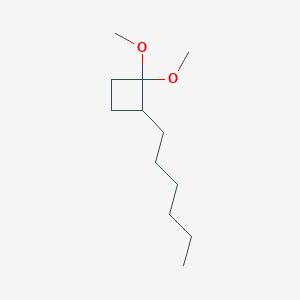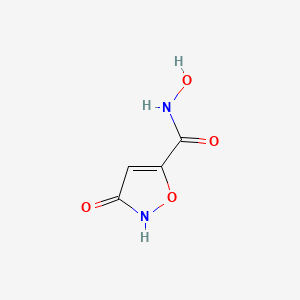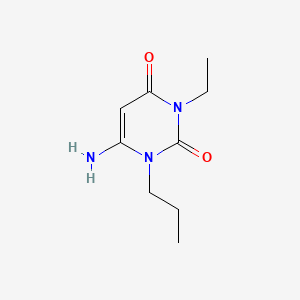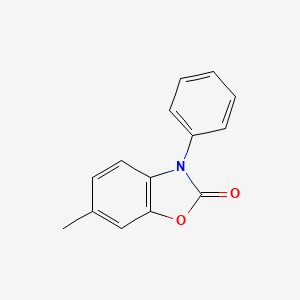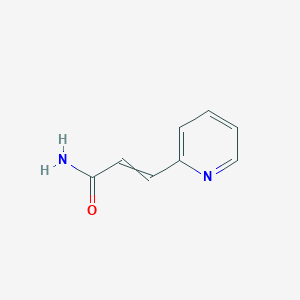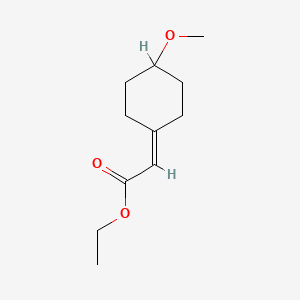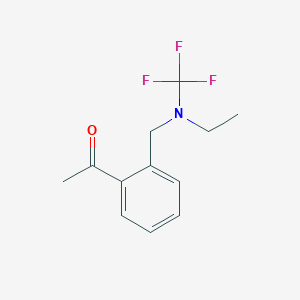
1-(2-((Ethyl(trifluoromethyl)amino)methyl)phenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-((Ethyl(trifluoromethyl)amino)methyl)phenyl)ethanone is an organic compound characterized by its unique structure, which includes an ethanone group attached to a phenyl ring substituted with an ethyl(trifluoromethyl)amino group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((Ethyl(trifluoromethyl)amino)methyl)phenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromoacetophenone and ethyl(trifluoromethyl)amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The ethyl(trifluoromethyl)amine is added to a solution of 2-bromoacetophenone in an aprotic solvent like dimethylformamide (DMF). The mixture is then heated to promote the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimization of Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions: 1-(2-((Ethyl(trifluoromethyl)amino)methyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
1-(2-((Ethyl(trifluoromethyl)amino)methyl)phenyl)ethanone has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: Researchers investigate its interactions with biological systems to understand its potential as a bioactive molecule.
作用机制
The mechanism of action of 1-(2-((Ethyl(trifluoromethyl)amino)methyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes, such as neurotransmission or inflammation.
Pathways: It can modulate signaling pathways, leading to changes in cellular responses. For example, it may inhibit or activate certain enzymes, resulting in altered metabolic or signaling activities.
相似化合物的比较
1-(2-(Methylamino)methyl)phenyl)ethanone: Similar structure but lacks the trifluoromethyl group.
1-(2-(Dimethylamino)methyl)phenyl)ethanone: Contains a dimethylamino group instead of the ethyl(trifluoromethyl)amino group.
Uniqueness: 1-(2-((Ethyl(trifluoromethyl)amino)methyl)phenyl)ethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its potential as a bioactive molecule.
属性
分子式 |
C12H14F3NO |
|---|---|
分子量 |
245.24 g/mol |
IUPAC 名称 |
1-[2-[[ethyl(trifluoromethyl)amino]methyl]phenyl]ethanone |
InChI |
InChI=1S/C12H14F3NO/c1-3-16(12(13,14)15)8-10-6-4-5-7-11(10)9(2)17/h4-7H,3,8H2,1-2H3 |
InChI 键 |
KUAHEEGNMSJPMY-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC1=CC=CC=C1C(=O)C)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


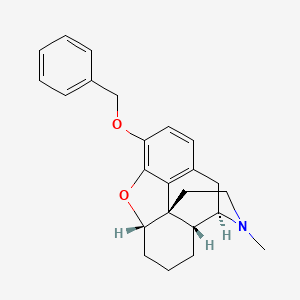
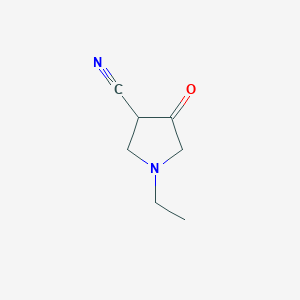
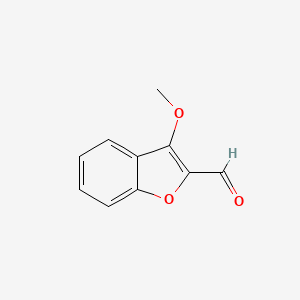
![2-Chloro-5-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952810.png)
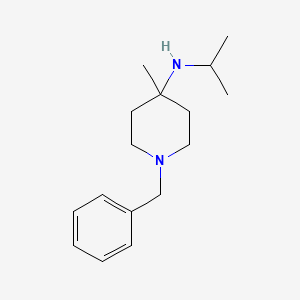

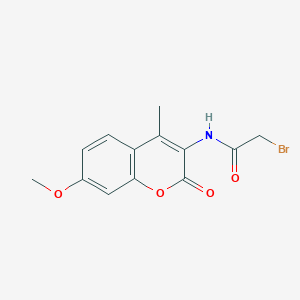
![4-[(4-Butoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13952841.png)
